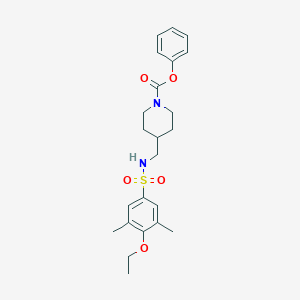

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate" is a structurally complex molecule that is likely to be involved in various biological activities due to the presence of a piperidine ring and a sulfonamide group. Piperidine derivatives are known for their wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors . The sulfonamide group is a common feature in many drug molecules and can contribute to the compound's bioavailability and selectivity .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from simple piperidine or its esters. For example, the synthesis of sulfonamide derivatives can be achieved by reacting piperidine with sulfonyl chlorides under controlled conditions . The introduction of various substituents on the piperidine ring or the phenyl ring attached to the sulfonamide group can significantly alter the compound's biological activity and pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of substituents like ethoxy, methyl, and carboxylate groups can influence the molecule's conformation and, consequently, its binding affinity to receptors or enzymes . The steric and electronic effects of these groups can also affect the molecule's ability to penetrate the blood-brain barrier or its metabolic stability .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups present in the molecule . These reactions can be exploited to synthesize a wide array of compounds with diverse biological activities. For instance, the introduction of a carboxamido group can lead to the formation of opioid receptor antagonists , while the incorporation of a triazine moiety can yield inhibitors of soluble epoxide hydrolase .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the molecule . These properties are important for the compound's formulation and delivery as a potential therapeutic agent. For example, the bioavailability of a compound can be improved by modifying its susceptibility to metabolic enzymes, as seen with certain sulfonamide derivatives .

Applications De Recherche Scientifique

Beta(3) Adrenergic Receptor Agonism

A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, which showed potent full agonism at the beta(3) receptor, suggesting potential applications in treating conditions like obesity and diabetes through receptor activation mechanisms. The modification of compounds to include a free carboxylic acid enhanced selectivity for the beta(3) receptor over beta(1) and beta(2) receptors, indicating a precise targeting capability in therapeutic applications Hu et al., 2001.

Metabolic Pathway Elucidation

In the context of metabolic studies, Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, identifying the key cytochrome P450 enzymes involved. This research provides insight into the metabolic breakdown and potential interactions of compounds structurally related to Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate, highlighting its metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, among others Hvenegaard et al., 2012.

Chemical Synthesis and Reactivity

Um et al. (2009) provided a kinetic study on the aminolysis of X-substituted phenyl diphenylphosphinates, exploring the effects of amine nature on reactivity and transition-state structure. Such studies are crucial for understanding the chemical reactivity of related sulfonamide compounds, offering insights into their potential synthetic applications and modifications for research and therapeutic use Um et al., 2009.

Enzymatic Reaction Inhibition

Khalid et al. (2014) synthesized and evaluated a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests potential applications of Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate derivatives in treating diseases such as Alzheimer's by inhibiting enzymes linked to the disease's progression Khalid et al., 2014.

Orientations Futures

Propriétés

IUPAC Name |

phenyl 4-[[(4-ethoxy-3,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-4-29-22-17(2)14-21(15-18(22)3)31(27,28)24-16-19-10-12-25(13-11-19)23(26)30-20-8-6-5-7-9-20/h5-9,14-15,19,24H,4,10-13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKLCHWWAYVOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)

![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)